molecular formula C27H27N3O6S2 B2830103 methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-21-5

methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2830103
CAS No.: 449769-21-5
M. Wt: 553.65
InChI Key: YDUPXMIKMMNPNH-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core modified with acetyl, sulfonamide, and dihydroquinoline substituents. The sulfonylbenzamido and dihydroquinoline groups may enhance binding affinity to biological targets, such as kinases or tubulin, compared to simpler derivatives.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6S2/c1-17(31)29-15-13-21-23(16-29)37-26(24(21)27(33)36-2)28-25(32)19-9-11-20(12-10-19)38(34,35)30-14-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-12H,5,7,13-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUPXMIKMMNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Key differences in substituents influence spectral profiles:

Compound Name Molecular Formula IR (C=O, CN) $ ^1 \text{H-NMR} $ (Key Signals) $ ^13 \text{C-NMR} $ (Key Signals) MS (m/z)
Target Compound C₃₃H₃₃N₃O₆S₂ Not reported Expected: Acetyl (~2.06 ppm), sulfonamide (~7.5–8.5 ppm) Predicted: Sulfonyl (~110–120 ppm), quinoline carbons Not reported
3e C₂₀H₂₄N₂O₆S 1,670 (C=O) δ 2.06 (s, 3H, CH₃), 3.76 (s, 9H, OCH₃) 20.98 (CH₃), 55.83 (OCH₃), 168.33 (C=O) 421.3 [M+1]⁺
5 C₁₈H₂₁N₃O₂S₂ 1,670 (C=O), 1,190 (C=S) δ 2.31 (s, 3H, NCH₃), 4.19 (q, 2H, CH₂CH₃) 14.36 (CH₂CH₃), 165.68 (C=S) Not reported

The target compound’s dihydroquinoline and sulfonamide groups likely contribute to distinct $ ^1 \text{H-NMR} $ aromatic signals and increased molecular weight compared to 3e and 5.

Structure-Activity Relationships (SAR)

  • Substituent Effects: Acetyl Group: Enhances metabolic stability (e.g., 3e vs. non-acetylated analogs). Sulfonamide: Improves solubility and target specificity (e.g., kinase inhibition ). Dihydroquinoline: May augment lipophilicity and CNS penetration .

Q & A

(Basic) What are the critical synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Sulfonylation : Reacting 4-aminobenzoic acid derivatives with 3,4-dihydroquinoline sulfonyl chloride under anhydrous conditions in dimethylformamide (DMF) at 0–5°C to form the sulfonamide linkage .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with the tetrahydrothieno-pyridine core in dichloromethane at room temperature .
  • Esterification : Introducing the acetyl group via acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) .
    Optimal conditions : Temperature control (<5°C for sulfonylation), inert atmosphere (N₂ or Ar), and HPLC monitoring (≥95% purity thresholds) are critical .

(Basic) Which analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm functional groups (e.g., acetyl at δ ~2.1 ppm, sulfonamide at δ ~7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 520.63) .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the tetrahydrothieno-pyridine core .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if unexpected NOE effects or coupling constants arise .
  • Control experiments : Re-synthesize intermediates to isolate and characterize side products (e.g., incomplete acetylation or sulfonylation) .

(Advanced) What experimental design strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio) during sulfonylation and amidation steps. For example, a 2³ factorial design can identify interactions between reagent equivalents, reaction time, and solvent polarity .
  • Flow chemistry : Utilize continuous-flow reactors for exothermic steps (e.g., sulfonyl chloride reactions) to enhance mixing and thermal control, reducing side-product formation .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate steps at maximal conversion .

(Advanced) What functional group modification strategies are viable for this compound?

  • Oxidation/Reduction : The acetyl group can be oxidized to a carboxylic acid using KMnO₄ (acidic conditions), while the ester moiety is reducible with LiAlH₄ to a primary alcohol .
  • Substitution : The sulfonamide’s NH can undergo alkylation with methyl iodide (NaH/DMF) to study steric effects on biological activity .
  • Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (NaOH/EtOH) for salt formation or conjugation studies .

(Advanced) How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) or cyclodextrin-based solubilizers for in vitro testing .
  • Prodrug design : Modify the ester group to a more hydrophilic moiety (e.g., phosphate ester) while retaining activity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

(Basic) What safety precautions are essential during synthesis?

  • Hazard mitigation : Use fume hoods for sulfonyl chloride handling (corrosive, releases HCl gas) and avoid LiAlH₄ contact with water (pyrophoric) .
  • Waste disposal : Quench reactive intermediates (e.g., excess sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .

(Advanced) How does the compound’s conformation influence its biological interactions?

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains, focusing on the sulfonamide’s role in hydrogen bonding .
  • Dynamic simulations : MD simulations (AMBER or GROMACS) can assess flexibility of the tetrahydrothieno-pyridine ring and its impact on target engagement .

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